molecular formula C6H14N2O4S2 B10885286 1,4-Bis(methylsulfonyl)piperazine CAS No. 6270-73-1

1,4-Bis(methylsulfonyl)piperazine

Cat. No.: B10885286
CAS No.: 6270-73-1
M. Wt: 242.3 g/mol
InChI Key: OHBNNWFTVZANPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(methylsulfonyl)piperazine (CAS 6270-73-1) is a synthetic organic compound characterized by a piperazine core structure that is functionalized with methylsulfonyl groups at the 1 and 4 positions . The molecular formula for this compound is C 6 H 14 N 2 O 4 S 2 , and it has a molecular weight of 242.32 g/mol . The presence of the piperazine ring, a common motif in medicinal chemistry, and the sulfonyl functional groups make this molecule a valuable building block or intermediate in various research applications . Potential areas of investigation include its use as a linker or cross-linking agent in polymer chemistry, or as a precursor in the synthesis of more complex molecules for pharmaceutical development. The sulfonyl groups are particularly reactive and can be used to introduce the piperazine moiety into larger molecular architectures. Researchers are advised to handle this compound with appropriate safety precautions in a controlled laboratory setting. This product is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6270-73-1

Molecular Formula

C6H14N2O4S2

Molecular Weight

242.3 g/mol

IUPAC Name

1,4-bis(methylsulfonyl)piperazine

InChI

InChI=1S/C6H14N2O4S2/c1-13(9,10)7-3-5-8(6-4-7)14(2,11)12/h3-6H2,1-2H3

InChI Key

OHBNNWFTVZANPH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C

Origin of Product

United States

Foundational & Exploratory

1,4-Bis(methylsulfonyl)piperazine synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1,4-Bis(methylsulfonyl)piperazine

Abstract

This guide provides a comprehensive overview of the synthesis of this compound, a key building block in medicinal chemistry and materials science. The piperazine moiety is a privileged scaffold found in a wide array of pharmaceuticals, and its derivatization is of significant interest to drug development professionals.[1][2] This document details a robust and scalable protocol for the dimesylation of piperazine, grounded in the principles of the Schotten-Baumann reaction. We will explore the underlying chemical principles, provide a detailed step-by-step experimental procedure, discuss critical optimization parameters, and outline methods for characterization and quality control. This guide is intended for researchers, scientists, and process chemists seeking a practical and scientifically rigorous resource for the preparation of this important compound.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is one of the most ubiquitous N-heterocycles in modern drug discovery, valued for its impact on the physicochemical properties of molecules, such as improving aqueous solubility and modulating lipophilicity.[2] The symmetrical nature of the piperazine core allows for the introduction of two distinct or identical substituents at the 1- and 4-positions, making it a versatile scaffold for building complex molecular architectures. This compound, in particular, serves as a rigid and polar core structure. The methylsulfonyl (mesyl) groups are stable, non-ionizable hydrogen bond acceptors that can significantly influence a molecule's pharmacokinetic profile. Understanding the efficient synthesis of this core structure is therefore a fundamental requirement for its application in advanced chemical synthesis.

The primary synthetic route involves the reaction of piperazine with two equivalents of methanesulfonyl chloride in the presence of a base. This method is reliable, high-yielding, and utilizes readily available starting materials.

Core Synthesis Principle: The Dimesylation of Piperazine

The synthesis of this compound is a classic example of a nucleophilic substitution reaction, often conducted under Schotten-Baumann conditions. This involves the acylation of the two secondary amine nitrogens of piperazine by the electrophilic sulfur atom of methanesulfonyl chloride.

Causality Behind the Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on a piperazine nitrogen atom acts as a nucleophile, attacking the electron-deficient sulfur atom of methanesulfonyl chloride.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling a chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting positively charged nitrogen is deprotonated. In this protocol, a base (such as triethylamine) is added to scavenge the hydrogen chloride (HCl) that is formed from the proton and the expelled chloride ion. This neutralization is critical as it prevents the protonation of the remaining unreacted piperazine amine, which would render it non-nucleophilic and halt the reaction.

  • Second Mesylation: The process repeats on the second nitrogen atom of the piperazine ring to yield the final disubstituted product.

G P Piperazine Intermediate1 1-(Methylsulfonyl)piperazine P->Intermediate1 + MsCl1 Methanesulfonyl Chloride MsCl1->Intermediate1 Base1 Base (e.g., Et3N) Salt1 Base·HCl Base1->Salt1 MsCl2 Methanesulfonyl Chloride FinalProduct This compound Intermediate1->FinalProduct MsCl2->FinalProduct Base2 Base (e.g., Et3N) Salt2 Base·HCl Base2->Salt2 Accepts HCl

Fig 1. Logical relationship of the two-step mesylation process.

Detailed Synthesis Protocol

This protocol is a robust method synthesized from established procedures for the sulfonylation of piperazine derivatives.[3] It is designed to be a self-validating system, where careful execution should consistently yield a high-purity product.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS No.
Piperazine (anhydrous)C₄H₁₀N₂86.14110-85-0
Methanesulfonyl ChlorideCH₃SO₂Cl114.55124-63-0
Triethylamine (Et₃N)C₆H₁₅N101.19121-44-8
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Hydrochloric Acid (1M aq.)HCl36.467647-01-0
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01144-55-8
Brine (sat. aq. NaCl)NaCl58.447647-14-5
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6
Equipment
  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (1.0 eq, e.g., 4.31 g, 50 mmol) and triethylamine (2.2 eq, e.g., 11.1 g, 15.3 mL, 110 mmol) in dichloromethane (100 mL).

    • Expertise & Experience: Anhydrous piperazine is used to prevent unwanted side reactions of the highly reactive methanesulfonyl chloride with water. Triethylamine is a convenient organic base that is soluble in DCM and its hydrochloride salt can be easily removed during the aqueous work-up.

  • Cooling: Place the flask in an ice-water bath and stir the solution under a nitrogen atmosphere for 15 minutes until the internal temperature reaches 0-5 °C.

    • Expertise & Experience: The reaction is exothermic. Cooling is crucial to control the reaction rate, prevent excessive heat generation, and minimize potential side reactions.

  • Reagent Addition: Dissolve methanesulfonyl chloride (2.1 eq, e.g., 12.0 g, 8.1 mL, 105 mmol) in dichloromethane (20 mL) and add it to a dropping funnel. Add the methanesulfonyl chloride solution dropwise to the stirred piperazine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Expertise & Experience: A slight excess of methanesulfonyl chloride and triethylamine ensures the reaction proceeds to completion for the desired disubstituted product. Slow, dropwise addition is a critical control point for managing the exotherm.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

    • Expertise & Experience: Allowing the reaction to stir at room temperature ensures it goes to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Sequentially wash the organic layer with:

    • 1M HCl (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL)

    • Brine (1 x 50 mL)

    • Expertise & Experience: The HCl wash removes the excess triethylamine. The sodium bicarbonate wash removes any remaining acidic impurities. The brine wash removes bulk water from the organic layer before the drying step.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid is often of high purity. If necessary, it can be recrystallized from a suitable solvent like ethanol or isopropanol to yield a white crystalline solid.

Experimental Workflow Diagram

G A Dissolve Piperazine & Et3N in DCM B Cool to 0-5 °C in Ice Bath A->B C Dropwise Addition of Methanesulfonyl Chloride B->C D Stir at Room Temp (2-4 hours) C->D E Transfer to Separatory Funnel D->E F Wash with 1M HCl E->F G Wash with sat. NaHCO3 F->G H Wash with Brine G->H I Dry Organic Layer (Na2SO4) H->I J Filter & Concentrate (Rotovap) I->J K Recrystallize (Optional) J->K L Pure Product: This compound K->L

Fig 2. Step-by-step experimental workflow for the synthesis.

Characterization and Quality Control

To ensure the structural integrity and purity of the synthesized this compound, the following analytical techniques are recommended.

  • ¹H NMR: The proton NMR spectrum should show two characteristic signals: a singlet for the methyl protons of the two sulfonyl groups and a singlet for the eight equivalent methylene protons of the piperazine ring.

    • Expected Chemical Shifts (in CDCl₃): ~2.85 ppm (s, 6H, 2 x SO₂CH₃), ~3.30 ppm (s, 8H, 4 x NCH₂).

  • ¹³C NMR: The carbon NMR spectrum should exhibit two signals corresponding to the methyl carbons and the piperazine ring carbons.

    • Expected Chemical Shifts (in CDCl₃): ~35.5 ppm (SO₂CH₃), ~45.0 ppm (NCH₂).

  • Mass Spectrometry (MS): ESI-MS should show the protonated molecular ion [M+H]⁺ peak at m/z corresponding to the calculated mass of C₆H₁₄N₂O₄S₂.

  • Melting Point: The purified compound should have a sharp melting point, which can be compared to literature values.

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Methanesulfonyl Chloride: Is highly corrosive, toxic, and a lachrymator. It reacts vigorously with water and protic solvents. Handle with extreme care.

  • Triethylamine: Is flammable and corrosive. It has a strong, unpleasant odor.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound via the direct dimesylation of piperazine is a highly efficient and reliable method suitable for laboratory and potential scale-up applications. By understanding the underlying reaction mechanism and carefully controlling key parameters such as temperature and stoichiometry, researchers can consistently produce this valuable chemical intermediate in high yield and purity. The protocol described herein provides a trustworthy and field-proven guide for professionals in drug discovery and chemical development.

References

  • Title: Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine Source: PrepChem.com URL: [Link]

  • Source: Google Patents (RU2272036C2)
  • Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures Source: MDPI Molbank URL: [Link]

  • Title: A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile Source: ResearchGate URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Source: Google Patents (CN102256953A)
  • Title: Synthesis of piperazines Source: Organic Chemistry Portal URL: [Link]

  • Title: 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor Source: MDPI Molecules URL: [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling of Sulfonylpiperazines

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides essential safety and handling protocols for sulfonylpiperazines, a class of compounds widely utilized by researchers, scientists, and drug development professionals. Drawing upon established safety data and field-proven insights, this document is structured to offer a comprehensive understanding of the potential hazards and best practices associated with the synthesis, purification, and handling of these molecules.

Understanding the Sulfonylpiperazine Scaffold: A Chemist's Perspective

The sulfonylpiperazine moiety is a common structural motif in medicinal chemistry, valued for its ability to impart desirable pharmacokinetic properties to drug candidates.[1][2][3] Its synthesis typically involves the reaction of a piperazine derivative with a sulfonyl chloride.[2][4][5] This seemingly straightforward reaction introduces specific hazards that necessitate a thorough understanding of the reactivity of both the starting materials and the final product.

The piperazine ring itself is a basic, hygroscopic amine, and its derivatives can cause skin and eye irritation, as well as respiratory sensitization.[6] The introduction of the sulfonyl group can modulate the basicity of the piperazine nitrogens and introduce new potential for chemical interactions. While many sulfonylpiperazines are stable under normal laboratory conditions, their thermal stability can vary depending on the nature of the substituents on the sulfonyl group and the piperazine ring.[7][8][9][10]

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before commencing any work with sulfonylpiperazines. The primary hazards are associated with the parent piperazine core and the sulfonyl chloride reagents used in their synthesis.

Inherent Hazards of the Piperazine Core

The parent piperazine molecule is known to be corrosive and can cause severe skin burns and eye damage.[6] It is also a respiratory sensitizer, meaning that repeated inhalation can lead to allergic reactions, including asthma-like symptoms. Some evidence suggests that piperazine and its derivatives may have reproductive toxicity.

The Reactivity and Hazards of Sulfonyl Chlorides

Sulfonyl chlorides are reactive electrophiles and are potent irritants to the skin, eyes, and respiratory tract.[11][12][13][14] They react exothermically with nucleophiles such as water, alcohols, and amines, releasing corrosive hydrogen chloride gas.[11][12][14] Therefore, all reactions involving sulfonyl chlorides must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Toxicological Profile of Sulfonylpiperazines

While specific toxicological data for all sulfonylpiperazine derivatives are not available, it is prudent to handle them with a high degree of caution, assuming they may possess similar or enhanced hazards compared to the parent piperazine. The pharmacological activity of many sulfonylpiperazines as central nervous system agents or receptor modulators underscores the potential for biological effects upon exposure.[1]

Table 1: Hazard Summary of Key Components

Compound ClassPrimary HazardsGHS Hazard Statements (Representative)
Piperazine Corrosive, Respiratory Sensitizer, Potential Reproductive ToxinH314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. H361: Suspected of damaging fertility or the unborn child.
Sulfonyl Chlorides Corrosive, Lachrymator, Water-ReactiveH302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled. H335: May cause respiratory irritation.
Sulfonylpiperazines Assumed to be at least as hazardous as piperazine. Specific toxicity data is often limited.Handle with caution. Assume potential for skin/eye irritation and respiratory sensitization.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling sulfonylpiperazines and their precursors.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during quenching of reactions or large-scale transfers.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the glove manufacturer's compatibility chart for the specific solvents and reagents being used. Double gloving is recommended when handling highly concentrated solutions or during procedures with a high risk of contamination.

  • Body Protection: A laboratory coat is the minimum requirement. For procedures with a higher risk of splashing or exposure, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: All work with sulfonylpiperazines and sulfonyl chlorides should be performed in a certified chemical fume hood.[15] If there is a potential for aerosol generation outside of a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors and acid gases should be used.

PPE_Hierarchy cluster_ppe Essential Personal Protective Equipment FumeHood Chemical Fume Hood (Primary Engineering Control) Goggles Chemical Safety Goggles FumeHood->Goggles Always required Gloves Chemically Resistant Gloves (Nitrile/Neoprene) FumeHood->Gloves Always required LabCoat Laboratory Coat FumeHood->LabCoat Always required Respirator Respirator (If aerosols are generated outside a fume hood) FumeHood->Respirator Situational FaceShield Face Shield (Splash Hazard) Goggles->FaceShield Recommended for splash risk

Caption: Hierarchy of essential PPE for handling sulfonylpiperazines.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize the risk of exposure and ensure the stability of sulfonylpiperazines.

General Handling
  • Always work in a well-ventilated area, preferably a certified chemical fume hood.

  • Avoid the creation of dusts and aerosols.

  • Use a spatula or other appropriate tools to handle solids.

  • Clearly label all containers with the chemical name, concentration, and any relevant hazard warnings.

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage
  • Store sulfonylpiperazines in tightly sealed containers in a cool, dry, and well-ventilated area.

  • Keep them away from incompatible materials such as strong oxidizing agents and strong acids.

  • Store in a designated and clearly marked area, segregated from other chemicals.

Experimental Workflow: A Step-by-Step Guide to the Safe Synthesis of a Sulfonylpiperazine

The following is a generalized protocol for the synthesis of a sulfonylpiperazine, highlighting the critical safety checkpoints.

Step 1: Reagent Preparation and Inerting the Reaction Vessel

  • Action: Dry all glassware thoroughly in an oven and allow it to cool under a stream of inert gas (nitrogen or argon).

  • Rationale: Sulfonyl chlorides are moisture-sensitive and will react with water to produce hydrochloric acid, which can interfere with the reaction and create a corrosive byproduct.

Step 2: Dissolving the Piperazine

  • Action: In a chemical fume hood, dissolve the piperazine derivative in an appropriate anhydrous solvent.

  • Rationale: Working in a fume hood contains any volatile piperazine derivatives and protects the user from inhalation.

Step 3: Addition of the Sulfonyl Chloride

  • Action: Slowly add the sulfonyl chloride to the stirred piperazine solution, often at a reduced temperature (e.g., in an ice bath).

  • Rationale: The reaction is often exothermic, and slow addition helps to control the reaction temperature and prevent a runaway reaction.

Step 4: Reaction Monitoring

  • Action: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Rationale: This ensures the reaction goes to completion and avoids unnecessary heating or extended reaction times.

Step 5: Quenching the Reaction

  • Action: Once the reaction is complete, carefully quench any remaining unreacted sulfonyl chloride by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate).

  • Rationale: This neutralizes the reactive sulfonyl chloride and any acidic byproducts. This step can be exothermic and may release gas, so it must be done with caution.

Step 6: Work-up and Purification

  • Action: Perform the aqueous work-up and extraction in a fume hood. Use appropriate PPE to handle the organic solvents and aqueous waste.

  • Rationale: This step involves the handling of large volumes of volatile organic solvents.

Step 7: Product Isolation and Drying

  • Action: Isolate the product by filtration or evaporation of the solvent under reduced pressure. Dry the final compound thoroughly.

  • Rationale: Ensure that the product is completely dry to prevent degradation upon storage.

Synthesis_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Dissolve_Piperazine Dissolve Piperazine Derivative in Anhydrous Solvent Start->Dissolve_Piperazine Add_Sulfonyl_Chloride Slowly Add Sulfonyl Chloride at Reduced Temperature Dissolve_Piperazine->Add_Sulfonyl_Chloride Monitor_Reaction Monitor Reaction Progress (TLC, LC-MS) Add_Sulfonyl_Chloride->Monitor_Reaction Quench_Reaction Carefully Quench with Aqueous Base Monitor_Reaction->Quench_Reaction Workup Aqueous Work-up and Extraction Quench_Reaction->Workup Isolate_Product Isolate and Dry the Final Product Workup->Isolate_Product End End: Store Product Appropriately Isolate_Product->End

Caption: A generalized workflow for the safe synthesis of sulfonylpiperazines.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Skin Contact
  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Remove any contaminated clothing.

  • Seek medical attention.

Eye Contact
  • Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Inhalation
  • Move the affected person to fresh air.

  • If breathing is difficult, administer oxygen.

  • Seek medical attention.

Spills
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Waste Disposal

All waste containing sulfonylpiperazines, piperazines, and sulfonyl chlorides must be treated as hazardous waste.

  • Collect all liquid and solid waste in appropriately labeled, sealed containers.

  • Dispose of the waste through your institution's hazardous waste management program.[15][16][17]

  • Do not dispose of any of these chemicals down the drain.

Conclusion

Sulfonylpiperazines are a valuable class of compounds in modern drug discovery and chemical research. By understanding their inherent hazards, implementing robust safety protocols, and consistently using appropriate personal protective equipment, researchers can safely handle these molecules and their precursors. This guide provides a framework for the safe use of sulfonylpiperazines; however, it is essential to consult the specific Safety Data Sheet (SDS) for each compound and to adhere to all institutional and regulatory guidelines.

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Retrieved from a Benchchem technical support document.
  • ResearchGate. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: Benzene Sulfonyl Chloride. Retrieved from a NJ.gov hazardous substance fact sheet.
  • IPCS. (n.d.). International Chemical Safety Cards (ICSC) 0198 - SULPHURYL CHLORIDE.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Sulfuryl chloride.
  • NOAA. (n.d.). SULFURYL CHLORIDE - CAMEO Chemicals.
  • CDH Fine Chemical. (n.d.). Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PMC. (n.d.). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.
  • PubMed. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Practical Application of the Aqueous 'Sulfonyl-Azide-Free' (SAFE) Diazo Transfer Protocol to Less α-C-H Acidic Ketones and Esters. Retrieved from [Link]

  • Zauxi. (n.d.). Sulfonyl Chloride Production Line.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Drexel University. (n.d.). Standard Operating Procedures For Thionyl Chloride Waste Handling.
  • PubMed. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. Retrieved from [Link]

  • MDPI. (2021). Thermal Stability of Amorphous Solid Dispersions. Retrieved from [Link]

  • PubMed. (n.d.). Thermal behaviour and stability in Olanzapine. Retrieved from [Link]

  • PubMed. (2025). Sulfonated Hydroxyaryl-Tetrazines with Increased pKa for Accelerated Bioorthogonal Click-to-Release Reactions in Cells. Retrieved from [Link]

  • PMC. (n.d.). Thermal Stability of Amorphous Solid Dispersions.
  • Physical Chemistry Chemical Physics. (2012). Thermal stability limits of proteins in solution and adsorbed on a hydrophobic surface. Retrieved from [Link]

Sources

Methodological & Application

The Elusive Role of 1,4-Bis(methylsulfonyl)piperazine in Agrochemical Synthesis: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the application of 1,4-Bis(methylsulfonyl)piperazine in the synthesis of agrochemicals. Despite a comprehensive search of scientific literature and patent databases, no specific instances of this compound being utilized as a direct intermediate in the synthesis of existing or developmental agrochemicals (herbicides, fungicides, or insecticides) have been identified. This suggests that its role in this sector is either highly specialized and not widely reported, or it is not a commonly employed building block. However, the broader class of piperazine derivatives sees significant use in the development of bioactive compounds. This document, therefore, provides a detailed overview of the versatile piperazine scaffold in agrochemical discovery, a theoretical protocol for the synthesis of this compound, and a discussion of its potential, albeit currently undocumented, utility.

Introduction: The Piperazine Scaffold in Agrochemicals

The piperazine ring is a privileged scaffold in medicinal chemistry and has also found application in the design of agrochemicals.[1][2] Its unique physicochemical properties, including its basicity and the ability to be substituted at two nitrogen atoms, allow for the creation of diverse molecular architectures.[1] This versatility enables chemists to fine-tune properties such as solubility, bioavailability, and target binding affinity.[1]

Piperazine-containing compounds have been explored for various agrochemical applications:

  • Fungicides: Researchers have introduced the piperazine substructure into natural products like phenazine-1-carboxylic acid (PCA) to create derivatives with potent fungicidal activity against a range of plant pathogens.[3]

  • Insecticides: Certain piperazine-derived chemicals are designed to act on the nervous system of insects.[1]

  • Herbicides: While less common, the piperazine scaffold can be incorporated into molecules designed for weed control.

The core strength of the piperazine moiety lies in its ability to serve as a flexible linker or a central structural element, allowing for the connection of different pharmacophores to optimize biological activity.[2]

This compound: A Molecule in Search of an Agrochemical Application

A thorough investigation into the use of this compound as a specific intermediate in agrochemical synthesis did not yield any concrete examples. The methylsulfonyl groups are strong electron-withdrawing groups, which significantly reduces the basicity of the piperazine nitrogens. This chemical property would make it a poor nucleophile in many standard reactions used to build agrochemical molecules.

It is plausible that this molecule could be used in scenarios where a rigid, non-basic linker is required. The sulfonyl groups are also known to be good leaving groups under certain reductive conditions, which could be a potential, though undocumented, synthetic strategy.

Given the lack of specific applications, this guide will now focus on the synthesis of this compound itself, providing a foundational protocol for researchers who may wish to explore its potential in novel agrochemical discovery.

Synthesis Protocol: this compound

This protocol describes a general method for the synthesis of this compound from piperazine and methanesulfonyl chloride. This is a standard procedure for the formation of sulfonamides from amines.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atoms of piperazine attack the electrophilic sulfur atom of methanesulfonyl chloride. A base is required to neutralize the hydrochloric acid generated during the reaction.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products Piperazine Piperazine Target This compound Piperazine->Target MesylChloride Methanesulfonyl Chloride (2 eq.) MesylChloride->Target Base Base (e.g., Triethylamine) Byproduct Triethylamine Hydrochloride Base->Byproduct Solvent Solvent (e.g., Dichloromethane) Temperature 0°C to Room Temperature

Caption: Synthetic workflow for this compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Piperazine (anhydrous)86.148.61 g0.1
Methanesulfonyl chloride114.5525.20 g (17.5 mL)0.22
Triethylamine101.1922.26 g (30.6 mL)0.22
Dichloromethane (DCM)-200 mL-
1 M Hydrochloric acid-As needed-
Saturated sodium bicarbonate solution-As needed-
Brine-As needed-
Anhydrous magnesium sulfate-As needed-
Step-by-Step Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add piperazine (8.61 g, 0.1 mol) and dichloromethane (150 mL). Cool the resulting slurry to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (22.26 g, 0.22 mol) to the slurry.

  • Addition of Methanesulfonyl Chloride: Dissolve methanesulfonyl chloride (25.20 g, 0.22 mol) in dichloromethane (50 mL) and add it to the dropping funnel. Add the methanesulfonyl chloride solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a white solid. Recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

Characterization

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point can also be determined and compared to literature values if available.

Potential Applications and Future Directions

While direct applications in agrochemical synthesis are not currently documented, the unique properties of this compound may offer opportunities for novel molecular design. The electron-deficient nature of the piperazine ring could be exploited in specific synthetic contexts. Furthermore, the two methylsulfonyl groups provide sites for potential further functionalization or can influence the overall conformation and electronic properties of a larger molecule.

Researchers in agrochemical discovery are encouraged to consider this molecule as a building block for creating new chemical entities with potentially novel modes of action. Its synthesis is straightforward, making it an accessible starting material for exploratory synthesis programs.

Conclusion

This compound remains a molecule with theoretical potential rather than documented application in the field of agrochemical synthesis. This guide provides a comprehensive overview of the current landscape, highlighting the versatility of the parent piperazine scaffold while acknowledging the absence of the title compound in this specific context. The provided synthesis protocol serves as a starting point for researchers interested in exploring the properties and potential applications of this intriguing, yet underutilized, chemical entity.

References

  • Yin, J., et al. (2019). Synthesis and bioactivities of phenazine-1-carboxylic piperazine derivatives. Natural Product Research, 33(2), 234-241. Available at: [Link]

  • Li, J., et al. (2023). Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. Chinese Journal of Pesticide Science, 25(1), 1-16. Available at: [Link]

Sources

Application Notes & Protocols for the Large-Scale Synthesis of 1,4-Bis(methylsulfonyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperazine moiety is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties into drug candidates.[1][2][3] When functionalized with sulfonyl groups, the resulting N-sulfonylpiperazines exhibit a unique combination of structural rigidity, metabolic stability, and hydrogen bonding capabilities, making them valuable scaffolds in drug discovery.[4][5] This document provides a comprehensive guide for the large-scale synthesis of 1,4-Bis(methylsulfonyl)piperazine and its derivatives. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, addresses critical scale-up challenges, and offers robust, validated protocols suitable for researchers in academic and industrial drug development settings.

Scientific Background & Rationale

The Piperazine Scaffold in Drug Discovery

The six-membered piperazine ring, with its two opposing nitrogen atoms, is a privileged scaffold in pharmaceutical science.[1][6] Its prevalence is due to a confluence of beneficial properties:

  • Physicochemical Properties: The nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility. This feature is often exploited to improve the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[2]

  • Structural Rigidity: The chair conformation of the piperazine ring provides a degree of structural pre-organization, which can lead to higher binding affinity and specificity for a biological target.[1]

  • Synthetic Versatility: The secondary amine functionalities offer straightforward handles for chemical modification, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).[1][7]

The Role of the Sulfonamide Group

The sulfonamide functional group is a bioisostere of amides and esters but offers distinct advantages. Its non-planar geometry and the electron-withdrawing nature of the sulfonyl group make the adjacent N-H a strong hydrogen bond donor. Furthermore, sulfonamides are generally more resistant to metabolic cleavage than corresponding amides, often leading to improved in vivo stability. The synthesis of sulfonylpiperazines involves the reaction of piperazine with sulfonyl chlorides, a reliable and well-established transformation.[5]

Synthetic Strategy Overview

The core transformation for synthesizing this compound is a double nucleophilic substitution reaction. The nitrogen atoms of piperazine act as nucleophiles, attacking the electrophilic sulfur atom of two equivalents of methanesulfonyl chloride. An acid scavenger (base) is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.

cluster_start Starting Materials cluster_process Process cluster_end Final Product Piperazine Piperazine Reaction Nucleophilic Substitution (Controlled Temperature) Piperazine->Reaction MesylChloride Methanesulfonyl Chloride (2 eq.) MesylChloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Workup Aqueous Work-up & Filtration Reaction->Workup Quench & Precipitate Purification Recrystallization Workup->Purification Crude Solid FinalProduct This compound Purification->FinalProduct QC Quality Control (NMR, MS, MP) FinalProduct->QC

Caption: High-level workflow for the synthesis of this compound.

Process Chemistry & Scale-Up Considerations

Transitioning from a bench-scale procedure to a large-scale synthesis introduces challenges that must be proactively managed.

  • Thermodynamic Control: The reaction of amines with sulfonyl chlorides is highly exothermic. On a large scale, the heat generated can lead to a runaway reaction and the formation of impurities. Causality: The rate of heat generation scales with volume (cubed), while the rate of heat dissipation scales with surface area (squared). Therefore, efficient cooling and controlled, slow addition of the sulfonyl chloride are paramount. A jacketed reactor with an overhead stirrer and a temperature probe is essential.

  • Reagent Selection & Stoichiometry:

    • Solvent: A mixed solvent system like ethanol/water can be advantageous.[8] Water helps to dissolve the piperazine starting material and the base, while ethanol helps to solubilize the intermediate and final product to a degree, preventing excessive precipitation on reactor walls. For a completely anhydrous system, dichloromethane (DCM) with triethylamine (TEA) is a common choice.

    • Base: An organic base like triethylamine is often preferred in large-scale synthesis as it is easily removed during work-up. Inorganic bases like sodium bicarbonate can also be used, particularly in aqueous systems, but may require more vigorous stirring to ensure efficient reaction.[8] A slight excess of the base (2.2-2.5 equivalents) is recommended to ensure complete neutralization of HCl.

  • Work-up and Isolation: On a large scale, filtration can be a bottleneck. The choice of solvent for recrystallization is critical to ensure high recovery and purity. The final product is typically a stable, crystalline solid, which simplifies handling and storage.

Detailed Synthesis Protocol: this compound (1 mole scale)

This protocol describes a robust method for preparing multigram to kilogram quantities of the target compound.

Materials and Equipment:

  • 5 L Jacketed Glass Reactor with overhead stirrer, temperature probe, and addition funnel.

  • Piperazine (anhydrous), 86.14 g (1.0 mole)

  • Triethylamine (TEA), 222.7 g (306.7 mL, 2.2 moles)

  • Dichloromethane (DCM), 2.5 L

  • Methanesulfonyl Chloride (MsCl), 241.0 g (163.9 mL, 2.1 moles)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Large Buchner funnel and filter flask

  • Rotary Evaporator

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methanesulfonyl chloride is corrosive and lachrymatory. Handle with extreme care.

  • The reaction is exothermic. Ensure the cooling system is operational before starting.

Step-by-Step Procedure:

  • Reactor Setup: Charge the 5 L jacketed reactor with piperazine (86.14 g, 1.0 mole) and dichloromethane (2.5 L).

  • Initial Cooling & Base Addition: Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller. Once the temperature is stable, add triethylamine (222.7 g, 2.2 moles) to the slurry.

  • Controlled Addition of MsCl: Add methanesulfonyl chloride (241.0 g, 2.1 moles) to the addition funnel. Add the MsCl dropwise to the stirred reaction mixture over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Rationale: Slow addition is critical to control the exotherm and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours (overnight). The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

  • Aqueous Work-up: Cool the reaction mixture to 10-15 °C. Quench the reaction by slowly adding 1 L of water.

  • Phase Separation: Transfer the mixture to a large separatory funnel. Wash the organic layer sequentially with:

    • 1 L of 1 M HCl solution (to remove excess TEA)

    • 1 L of saturated NaHCO₃ solution (to neutralize any remaining acid)

    • 1 L of brine (to reduce the solubility of organic material in the aqueous phase)

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Isolation and Purification: The crude product will precipitate as a white solid. Recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield pure this compound.

  • Drying: Dry the crystalline product in a vacuum oven at 50-60 °C to a constant weight.

Synthesis of Derivatives & Strategic Adaptations

The core protocol can be adapted to synthesize a wide range of derivatives.

Mono-Sulfonylation

To synthesize 1-(methylsulfonyl)piperazine, the key is to control the stoichiometry.

  • Use a large excess of piperazine (4-5 equivalents) relative to methanesulfonyl chloride (1 equivalent).

  • This statistical approach favors the mono-substituted product. The resulting product mixture will require careful purification, typically via column chromatography, to separate the desired mono-sulfonamide from the di-sulfonamide and unreacted piperazine.

Varying the Sulfonyl Group

Different sulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) can be readily substituted for methanesulfonyl chloride in the main protocol to generate a diverse library of N,N'-bis(sulfonyl)piperazines.[5] Molar equivalents should be adjusted based on the molecular weight of the chosen sulfonyl chloride.

cluster_mono Mono-Sulfonylation cluster_di Di-Sulfonylation Piperazine Piperazine MsCl Methanesulfonyl Chloride ArSO2Cl Arylsulfonyl Chloride Base Base + Solvent MonoProduct 1-(Methylsulfonyl)piperazine DiProduct This compound ArylProduct 1,4-Bis(arylsulfonyl)piperazine Piperazine_Excess Piperazine (4-5 eq.) Piperazine_Excess->MonoProduct MsCl_1eq MsCl (1 eq.) MsCl_1eq->MonoProduct Piperazine_1eq Piperazine (1 eq.) Piperazine_1eq->DiProduct Piperazine_1eq->ArylProduct MsCl_2eq MsCl (>2 eq.) MsCl_2eq->DiProduct ArSO2Cl_2eq ArSO2Cl (>2 eq.) ArSO2Cl_2eq->ArylProduct

Caption: Stoichiometric control for synthesizing mono- vs. di-sulfonylated piperazines.

Characterization & Data

The identity and purity of the final product must be confirmed by analytical methods.

Parameter Expected Result for this compound
Appearance White to off-white crystalline solid
Molecular Formula C₆H₁₄N₂O₄S₂
Molecular Weight 242.32 g/mol
¹H NMR (400 MHz, CDCl₃) δ ~3.35 (s, 8H, piperazine protons), δ ~2.85 (s, 6H, methyl protons)
¹³C NMR (100 MHz, CDCl₃) δ ~45.5 (piperazine carbons), δ ~35.0 (methyl carbons)
Mass Spec (ESI+) m/z = 243.05 [M+H]⁺, 265.03 [M+Na]⁺
Melting Point Typically >200 °C (literature dependent)

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction.2. Loss of product during aqueous work-up.3. Inefficient crystallization.1. Extend reaction time or slightly increase temperature after initial addition.2. Perform back-extraction of aqueous layers with DCM.3. Use a different recrystallization solvent or a mixed-solvent system.
Product is an Oil/Gummy Presence of impurities (e.g., residual TEA-HCl salt) or solvent.1. Ensure aqueous washes are thorough.2. Triturate the crude material with a non-polar solvent like diethyl ether or hexanes to induce crystallization.3. Ensure product is completely dry via vacuum oven.
Reaction Overheats Addition of methanesulfonyl chloride was too fast.Stop the addition immediately, ensure maximum cooling is applied. Once the temperature is back in range, resume addition at a much slower rate.
Impure Product by NMR 1. Formation of mono-sulfonylated species.2. Degradation from overheating.1. Ensure >2.0 equivalents of MsCl were used. Purify via recrystallization or column chromatography.2. Maintain strict temperature control during addition as per the protocol.

References

  • Scott, J. D., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-42.
  • PrepChem. (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. PrepChem.com.
  • Jilani, J., et al. (2022). The medicinal chemistry of piperazines: A review. Scilit.
  • Jilani, J., et al. (2022). The medicinal chemistry of piperazines: A review.
  • Fray, M. J., et al. (2014). A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds. Organic & Biomolecular Chemistry, 12(34), 6559-6563.
  • Piaz, V. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. .

  • Goud, T. S., et al. (2019). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. Archiv der Pharmazie, 352(9), e1900051.
  • Kumar, A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 1845.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1,4-Bis(methylsulfonyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,4-Bis(methylsulfonyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet often challenging reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: My reaction yield is significantly lower than expected, or I've isolated no product at all.

Low or no product formation is the most common issue, often stemming from reagent quality or reaction conditions.

Potential Causes and Diagnostic Solutions:

  • Degradation of Methanesulfonyl Chloride (MsCl): Methanesulfonyl chloride is highly susceptible to hydrolysis by atmospheric moisture, which converts it to the unreactive methanesulfonic acid and HCl.[1][2] This is the most frequent cause of failure.

    • Solution: Always use a fresh bottle of MsCl or purify older bottles by vacuum distillation before use.[3] Handle MsCl under a dry, inert atmosphere (e.g., nitrogen or argon) and use dry glassware and anhydrous solvents.

  • Incorrect Stoichiometry: An insufficient amount of MsCl or base will lead to incomplete reaction and a mixture of starting material, mono-substituted, and di-substituted products.

    • Solution: A slight excess of methanesulfonyl chloride (2.1 to 2.2 equivalents) is typically recommended to drive the reaction to completion. Ensure at least 2.0 equivalents of a suitable base are used to neutralize the HCl generated during the reaction.[4]

  • Insufficient or Inappropriate Base: The base is critical for scavenging the HCl byproduct. If the base is too weak or not present in sufficient quantity, the reaction mixture will become acidic, protonating the piperazine nitrogen and rendering it non-nucleophilic.

    • Solution: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine can also be used.[5] Ensure the base is anhydrous and used in at least stoichiometric amounts to the HCl produced. Some protocols suggest using up to 5 equivalents of base to ensure conditions remain basic.[3]

  • Low Reaction Temperature: While the reaction is exothermic, excessively low temperatures can slow the rate of reaction, leading to incomplete conversion within a typical timeframe.

    • Solution: The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature to ensure it proceeds to completion.[6] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time at room temperature.

Issue 2: My final product is contaminated with significant impurities.

The presence of impurities, often observed by TLC, NMR, or LC-MS, can complicate purification and lower the final yield of the desired product.

Potential Causes and Diagnostic Solutions:

  • Presence of Mono-substituted Piperazine: The most common impurity is 1-(methylsulfonyl)piperazine, resulting from incomplete reaction.

    • Solution: Increase the equivalents of methanesulfonyl chloride and allow for a longer reaction time. Ensure the reaction has gone to completion by monitoring via TLC or LC-MS before beginning the workup.

  • Hydrolysis Byproducts: If anhydrous conditions were not maintained, methanesulfonic acid will be present.

    • Solution: During the workup, a wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution can effectively remove acidic impurities such as methanesulfonic acid and any remaining HCl.[7]

  • Unreacted Starting Materials: Residual piperazine can also be a contaminant.

    • Solution: Piperazine and its hydrochloride salts are generally water-soluble. An aqueous workup, including washes with water or brine, should effectively remove unreacted piperazine.

Issue 3: My results are not reproducible between batches.

Poor reproducibility is often traced to subtle variations in reagents or environmental conditions.

Potential Causes and Diagnostic Solutions:

  • Inconsistent Reagent Quality: The purity and dryness of piperazine, methanesulfonyl chloride, the base, and the solvent can vary between suppliers or even batches.

    • Solution: Standardize your source of reagents. Always use anhydrous solvents, and as mentioned, use fresh or newly distilled MsCl. Ensure your piperazine is dry, as it can be hygroscopic.

  • Atmospheric Moisture: The reaction's sensitivity to water means that variations in laboratory humidity can impact the outcome.[2][3]

    • Solution: Consistently perform the reaction under a dry, inert atmosphere (N₂ or Ar). This is crucial for reproducible results.

  • Temperature Fluctuations: Inconsistent temperature control can affect reaction rates and byproduct formation.

    • Solution: Use an ice bath for initial, controlled addition of reagents and allow the reaction to proceed at a consistent ambient temperature. For larger scales, active temperature control may be necessary.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent and base combination for this reaction?

    • Aprotic solvents are generally preferred to avoid side reactions. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. The base should be a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) to effectively scavenge HCl without competing in the reaction.[4][5]

  • Q2: How can I effectively monitor the reaction's progress?

    • Thin-Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase that provides good separation between piperazine (baseline), the mono-substituted intermediate, and the final di-substituted product. For example, a mixture of ethyl acetate and hexanes or DCM and methanol can be effective. Staining with potassium permanganate can help visualize the spots. LC-MS provides more definitive tracking of all species in the reaction mixture.

  • Q3: What is the most effective method for purifying this compound?

    • The product is typically a solid and can often be purified by recrystallization from a suitable solvent like ethanol or isopropanol.[9] If significant impurities remain, column chromatography on silica gel may be necessary.

  • Q4: Why is the order of addition important?

    • Typically, methanesulfonyl chloride is added slowly to a cooled solution of piperazine and the base.[6] This helps to control the exothermic reaction and minimize the formation of localized hot spots that could lead to side reactions.

Visualizing the Process

Reaction Pathway and Common Side Reactions

The following diagrams illustrate the intended synthetic route and potential pitfalls.

reaction_pathway Piperazine Piperazine Intermediate 1-(Methylsulfonyl)piperazine (Mono-substituted) Piperazine->Intermediate 1 eq. MsCl1 Methanesulfonyl Chloride (MsCl) MsCl1->Intermediate Base1 Base (e.g., TEA) Base1->Intermediate Product This compound (Desired Product) Intermediate->Product 1 eq. MsCl2 MsCl MsCl2->Product Base2 Base Base2->Product

Caption: Main reaction pathway for the synthesis.

side_reactions MsCl Methanesulfonyl Chloride (MsCl) HydrolysisProduct Methanesulfonic Acid (Inactive) MsCl->HydrolysisProduct Hydrolysis Water Water (H₂O) (Moisture) Water->HydrolysisProduct HCl HCl Piperazine Piperazine (Protonated) Base Insufficient Base Base->Piperazine Leads to

Caption: Key side reactions leading to low yield.

Quantitative Data Summary

For quick reference, the following table summarizes typical reaction parameters.

ParameterRecommended ValueRationale
Piperazine 1.0 eqLimiting reagent.
Methanesulfonyl Chloride 2.1 - 2.2 eqEnsures complete di-substitution.
Base (e.g., TEA) 2.2 - 3.0 eqNeutralizes all HCl generated.
Solvent Anhydrous DCM or THFAprotic, prevents hydrolysis.
Temperature 0 °C to Room Temp.Controls initial exotherm, then drives to completion.
Reaction Time 2 - 16 hoursMonitor by TLC/LC-MS for completion.

Standard Experimental Protocol

This protocol provides a reliable starting point for the synthesis of this compound.

Materials:

  • Piperazine (anhydrous)

  • Methanesulfonyl Chloride (freshly opened or distilled)

  • Triethylamine (TEA, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Addition: Under an inert atmosphere, charge the flask with piperazine (1.0 eq) and anhydrous DCM. Cool the mixture to 0 °C using an ice-water bath.

  • Add triethylamine (2.2 eq) to the stirred suspension.

  • Reaction: Add methanesulfonyl chloride (2.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above 5-10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material and mono-substituted intermediate are consumed.

  • Workup: Cool the reaction mixture back to 0 °C and quench by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Troubleshooting Workflow

Use this flowchart to systematically diagnose issues with your reaction.

troubleshooting_workflow Start Low Yield Observed CheckTLC Analyze Crude by TLC/LC-MS Start->CheckTLC SM_Present Starting Material and Mono-product Dominant CheckTLC->SM_Present Many Spots Baseline Baseline/Polar Material Only CheckTLC->Baseline One Polar Spot GoodConversion Good Conversion, but Low Isolated Yield CheckTLC->GoodConversion Clean Product Spot Cause1 Cause: Incomplete Reaction - Insufficient MsCl/Base - Short Reaction Time SM_Present->Cause1 Cause2 Cause: MsCl Hydrolysis - Wet Reagents/Solvent - Atmospheric Moisture Baseline->Cause2 Cause3 Cause: Product Loss During Workup/Purification - Product is water-soluble - Incorrect recrystallization solvent GoodConversion->Cause3 Solution1 Solution: - Increase eq. of MsCl/Base - Increase Reaction Time - Check Temperature Cause1->Solution1 Solution2 Solution: - Use Fresh/Distilled MsCl - Use Anhydrous Solvents - Run under Inert Gas Cause2->Solution2 Solution3 Solution: - Minimize aqueous washes - Back-extract aqueous layers - Optimize purification method Cause3->Solution3

Caption: A decision tree for troubleshooting low yield.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. BenchChem.
  • King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides. Journal of the American Chemical Society, 114(5), 1743–1749.
  • BenchChem. (2025). Technical Support Center: Sulfonyl Chloride Work-up. BenchChem.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.
  • ResearchGate. (2022). Is MsCl sensitive to base equivalence? ResearchGate.
  • PrepChem. (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. PrepChem.com.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
  • APC. (2021). How to Optimize a Reaction using in-situ IR. APC.
  • YouTube. (2015). 03 23 Mesylates and Tosylates. YouTube.
  • Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations. (n.d.).

Sources

Technical Support Center: Strategies for Preventing Di-substitution in Piperazine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet critical challenge of controlling selectivity in piperazine reactions. The symmetrical nature of piperazine often leads to undesired di-substitution, complicating syntheses and purification processes.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you achieve high yields of mono-substituted piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: I'm consistently getting a mixture of mono- and di-substituted products in my piperazine alkylation. How can I improve the selectivity for the mono-substituted product?

A1: This is a classic challenge in piperazine chemistry due to the comparable nucleophilicity of both nitrogen atoms.[3] Several strategies can be employed to favor mono-substitution:

  • Use of a Large Excess of Piperazine: Statistically, using a significant excess of piperazine (4-10 equivalents or more) relative to the electrophile can increase the probability of the electrophile reacting with an un-substituted piperazine molecule rather than the mono-substituted product.[1][4] However, this approach can complicate downstream purification due to the need to remove a large amount of unreacted piperazine.[1]

  • Slow Addition of the Electrophile: Adding the alkylating or acylating agent dropwise to a dilute solution of piperazine helps to maintain a low concentration of the electrophile, further favoring reaction with the more abundant unsubstituted piperazine.[4]

  • Mono-Protonation Strategy: A highly effective and economical approach is to use a piperazine mono-salt, such as piperazine monohydrochloride or monoacetate.[5][6] The protonation of one nitrogen atom deactivates it towards electrophilic attack, effectively "protecting" it and directing substitution to the free nitrogen.[5][6] This method avoids the need for traditional protecting groups and subsequent deprotection steps.[5][6]

  • Protecting Group Chemistry: The most robust and widely used method involves the use of a protecting group, such as tert-butyloxycarbonyl (Boc), to block one of the nitrogen atoms.[1][2][5] The protected piperazine can then be selectively functionalized at the free nitrogen, followed by removal of the protecting group.[5][7]

Q2: My NMR spectrum of a newly synthesized N-acyl piperazine shows broad or duplicated signals. Is this an indication of impurity?

A2: Not necessarily. This is a common NMR artifact for N-acyl and N-carbamoyl piperazines and is often due to restricted rotation around the amide C-N bond at room temperature. This slow rotation on the NMR timescale leads to the piperazine ring protons existing in two different chemical environments (syn and anti conformers), resulting in broadened or duplicated peaks. To resolve this, you can try acquiring the NMR spectrum at an elevated temperature (e.g., 50-80 °C). At higher temperatures, the rate of rotation increases, causing the signals to coalesce into sharper, time-averaged peaks.

Q3: I'm struggling to purify my oily mono-substituted piperazine product from the di-substituted byproduct.

A3: Separation of mono- and di-substituted piperazines can often be achieved using column chromatography.[1][8] The di-substituted product is generally less polar than the mono-substituted analog. Therefore, a gradient elution, for instance, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol), should allow for the separation of the two products.[8]

If your mono-substituted product is an oil, converting it to a hydrochloride (HCl) salt is a common technique to induce crystallization and facilitate purification.[8] This is typically done by dissolving the oily free base in a suitable solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same or a compatible solvent until a precipitate forms.[8] The resulting solid salt is often easier to handle and can be further purified by recrystallization.[8]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-substituted Product - Inadequate control over di-substitution. - Suboptimal reaction conditions (temperature, solvent, base).- Implement strategies to prevent di-substitution (see FAQs and protocols below). - Optimize reaction parameters such as solvent, temperature, and choice of base.
Formation of Quaternary Ammonium Salts - Over-alkylation, especially with reactive alkylating agents like methyl iodide.[4]- Consider using reductive amination instead of direct alkylation, as it precludes the formation of quaternary salts.[4] - Use a less reactive alkylating agent or carefully control stoichiometry.
Difficulty Removing Protecting Group (e.g., Boc) - Incomplete reaction due to insufficient acid or reaction time. - Acid-labile functional groups on the desired product.- Ensure complete reaction by using a sufficient excess of acid (e.g., TFA, HCl in dioxane) and monitoring by TLC or LC-MS. - If the molecule is acid-sensitive, consider alternative protecting groups that can be removed under different conditions (e.g., Cbz group, removable by hydrogenolysis).
Poor Selectivity in Buchwald-Hartwig Amination - Inappropriate ligand or palladium source. - Incorrect stoichiometry of piperazine.- For mono-N-arylation, careful selection of the palladium catalyst and ligand system is crucial.[9][10][11] For example, a 2:1 ratio of RuPhos to Pd2(dba)3 has been shown to favor mono-arylation.[9] - Using piperazine itself as the solvent can sometimes favor mono-substitution, offering a "greener" alternative.[9][12]

Experimental Protocols & Methodologies

Protocol 1: Selective Mono-Boc Protection of Piperazine

This protocol is a foundational step for many synthetic routes requiring a mono-functionalized piperazine. The slow addition of the Boc-anhydride to an excess of piperazine is key to minimizing the formation of the di-Boc protected byproduct.[4]

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM.

  • Slowly add the Boc₂O solution to the piperazine solution dropwise over a period of 2-3 hours at room temperature with vigorous stirring.[4]

  • Allow the reaction mixture to stir overnight at room temperature.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O.

  • Wash the reaction mixture with water to remove excess piperazine and piperazine salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired mono-Boc-piperazine from any unreacted piperazine and di-Boc-piperazine.

Protocol 2: Reductive Amination for Mono-N-Alkylation

Reductive amination is an excellent alternative to direct alkylation, particularly for preventing the formation of quaternary ammonium salts.[4] This method involves the reaction of piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ to the desired amine.[13]

Materials:

  • Piperazine (or N-Boc-piperazine for subsequent functionalization)

  • Aldehyde or ketone (1.0 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

Procedure:

  • Dissolve piperazine (or N-Boc-piperazine) (1.0-1.2 equivalents) and the desired aldehyde or ketone (1.0 equivalent) in DCM or DCE.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-24 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Strategies

Workflow for Mono-substitution via Protection Chemistry

The following workflow illustrates the most common and reliable method for achieving a mono-substituted piperazine, which involves protection, functionalization, and deprotection steps.[5][7]

G cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection Piperazine Piperazine Mono_Boc_Piperazine Mono-Boc-Piperazine Piperazine->Mono_Boc_Piperazine Boc₂O, DCM Functionalized_Boc_Piperazine N-Boc-N'-R-Piperazine Mono_Boc_Piperazine->Functionalized_Boc_Piperazine R-X (Electrophile), Base Mono_Substituted_Piperazine Mono-Substituted Piperazine (Product) Functionalized_Boc_Piperazine->Mono_Substituted_Piperazine TFA or HCl G Start Goal: Mono-substituted Piperazine DiSub_Tolerable Is minor di-substitution tolerable? Start->DiSub_Tolerable MultiStep_OK Is a multi-step synthesis acceptable? DiSub_Tolerable->MultiStep_OK No Direct_Methods Consider Direct Methods DiSub_Tolerable->Direct_Methods Yes Protecting_Group Use Protecting Group Strategy (e.g., Mono-Boc Protection) MultiStep_OK->Protecting_Group Yes Reductive_Amination Is over-alkylation a risk? (e.g., with MeI) MultiStep_OK->Reductive_Amination No Excess_Piperazine Use Large Excess of Piperazine + Slow Addition Direct_Methods->Excess_Piperazine Mono_Protonation Use Piperazine Mono-salt (e.g., Piperazine.HCl) Direct_Methods->Mono_Protonation Direct_Alkylation Direct Alkylation Reductive_Amination->Direct_Alkylation No Reductive_Amination_Method Use Reductive Amination Reductive_Amination->Reductive_Amination_Method Yes

Caption: Strategy Selection for Mono-substitution.

References

  • Štefane, B., & Počkaj, M. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2186. [Link]

  • Pazdera, P., et al. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]

  • ResearchGate. (n.d.). Reductive amination route for selective N‐monosubstitution. ResearchGate. [Link]

  • Bentham Science. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. Bentham Science. [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]

  • Pazdera, P., & Němečková, D. (n.d.). Direct N1-monosubstitution of piperazine. ResearchGate. [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]

  • Procter, D. J., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Royal Society of Chemistry. [Link]

  • Alexanian, E. J., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. [Link]

  • Mach, R. H., & Reilly, S. W. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). Method for preparing piperazines.
  • ResearchGate. (n.d.). Comparative synthetic platforms for mono‐N‐alkylation of piperazine. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

  • Google Patents. (n.d.). Process for the N-monoalkylation of piperazine.
  • Koizhaiganova, R., et al. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Advanced Synthesis & Catalysis. [Link]

Sources

Technical Support Center: Stability & Handling of 1,4-Bis(methylsulfonyl)piperazine

[1]

Part 1: The Stability Matrix (Core Knowledge)

Executive Summary

1,4-Bis(methylsulfonyl)piperazine is exceptionally stable under standard acidic laboratory conditions. Unlike its parent compound piperazine (which is basic) or the related drug Busulfan (which is an acid-labile sulfonate ester), this molecule contains two sulfonamide linkages.

The sulfonamide bond (

1solubility issueschemical instability
Chemical Logic: Why is it stable?
  • Electronic Stabilization: The sulfonyl group (

    
    ) is strongly electron-withdrawing. It pulls electron density away from the nitrogen atom, delocalizing the lone pair. This prevents the nitrogen from being protonated under mild acidic conditions, which is the necessary first step for acid-catalyzed hydrolysis.
    
  • Lack of Basicity: In this compound, both nitrogens are substituted. The molecule is effectively neutral in solution. It does not form salts with TFA or Formic Acid, meaning its solubility does not improve in acidic mobile phases—a common trap for chromatographers.

Stability Logic Flow

The following diagram illustrates the mechanistic resistance of this molecule to acid hydrolysis compared to related species.

StabilityLogicCompoundThis compoundAcidAcidic Environment(H+ / H2O)Compound->AcidProtonationN-Protonation?Acid->ProtonationHydrolysisHydrolysis(Cleavage)Protonation->HydrolysisRequires Extreme Heat/Conc. AcidStableSTABLE(No Reaction)Protonation->StableNo (e- withdrawn by SO2)

Caption: Mechanistic pathway showing why the electron-withdrawing sulfonyl groups prevent protonation, rendering the molecule inert to standard acid hydrolysis.

Part 2: Troubleshooting Guide (User Scenarios)

Scenario A: "My peak area is decreasing over time in 0.1% TFA."

Diagnosis: This is likely precipitation , not degradation. Explanation: Because the molecule is neutral, it has poor solubility in aqueous acidic mobile phases. If your sample sits in the autosampler at 4°C, the compound may crash out of solution, leading to a lower observed peak area.

ObservationProbable CauseVerification Step
Peak area drops over 24hPrecipitationRe-sonicate sample and inject immediately.[1] If peak returns, it is stable.
New peaks appearImpurities/MatrixInject a blank (solvent only). If peaks persist, it is system carryover.
Retention time shiftsColumn DewettingThis compound is hydrophobic. Ensure organic content is >5%.
Scenario B: "I cannot dissolve the solid in 0.1% Formic Acid."

Diagnosis: Incorrect solvent choice. Explanation: You are treating a sulfonamide like an amine. It will not protonate to form a soluble salt. Solution: Dissolve the stock in DMSO or Acetonitrile first, then dilute into the aqueous buffer. Keep the organic ratio above 20% if possible.

Part 3: Analytical Validation Protocols

To scientifically prove stability in your specific matrix, do not rely on assumptions. Use this self-validating protocol.

Protocol 1: Forced Degradation (Acid Hydrolysis Challenge)

This experiment differentiates between "hard" degradation and "soft" solubility issues.

Materials:

  • This compound (Solid)[1]

  • 1N Hydrochloric Acid (HCl)

  • Acetonitrile (ACN)

  • HPLC/UPLC System

Step-by-Step Workflow:

  • Preparation: Prepare a 1 mg/mL stock solution in 100% DMSO .

  • Acid Stress: Dilute the stock 1:10 into 1N HCl (Final conc: 0.1 mg/mL).

  • Control: Dilute the stock 1:10 into 50:50 ACN:Water .

  • Incubation: Heat the Acid Stress sample at 60°C for 4 hours . (Standard sulfonamides survive this; esters like Busulfan do not).

  • Analysis: Neutralize the acid sample with 1N NaOH (1:1 volume) prior to injection to prevent peak distortion.

  • Criteria: The compound is considered "Acid Stable" if the recovery is >98% relative to the Control.

Analytical Decision Tree

Use this workflow to interpret your LC-MS or HPLC results when stability is .

TroubleshootingStartObservation:Loss of SignalCheckSolventIs Solvent >90% Aqueous?Start->CheckSolventPrecipitationDiagnosis:PRECIPITATIONCheckSolvent->PrecipitationYesCheckNewPeaksAre there newdegradation peaks?CheckSolvent->CheckNewPeaksNo (High Organic)DegradationDiagnosis:TRUE INSTABILITY(Rare)CheckNewPeaks->DegradationYesMatrixEffectDiagnosis:MATRIX SUPPRESSIONCheckNewPeaks->MatrixEffectNo

Caption: Diagnostic workflow to distinguish between solubility artifacts (common) and actual chemical degradation (rare).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use this compound as an internal standard for Busulfan analysis? A: Yes, but with caution regarding solubility. It is structurally similar but lacks the reactive ester groups. It is an excellent negative control for stability studies because it will not degrade under conditions that destroy Busulfan.

Q: Can I autoclave solutions of this compound? A: Generally, yes. The sulfonamide bond can withstand 121°C for 20 minutes at neutral pH. However, ensure the solvent is not 100% water, or the compound may precipitate upon cooling.

Q: What is the pKa of this compound? A: It does not have a relevant pKa in the range of 1–14. The sulfonyl groups render the nitrogens non-basic. Do not expect pH adjustments to significantly alter its retention time in Reverse Phase Chromatography.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Confirming the stability of N-Sulfonyl derivatives against acid hydrolysis).

  • Search Results for Sulfonamide Stability

    • Hydrolysis of sulphonamides in aqueous solutions. (2012).[2][3] PubMed.[4] Link

    • Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate. Link

  • Compound Specific Data

    • This compound (CAS 6270-73-1).[1] BLD Pharm Catalog. Link

    • Related Structure Stability (Piperazine Sulfonamides). NIH PubChem. Link

Technical Support Center: Synthesis of Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of piperazine-containing compounds. The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] However, its synthesis is often fraught with challenges, from controlling selectivity to purification difficulties. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of these valuable compounds.

Part 1: Troubleshooting Guide & FAQs

This section is designed to provide rapid, targeted solutions to common problems encountered in the laboratory.

Issue 1: Poor Selectivity in N-Functionalization

Question: My reaction to produce a mono-substituted piperazine is yielding a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

Answer: This is a classic challenge in piperazine chemistry, arising from the similar reactivity of both nitrogen atoms.[3] Several strategies can be employed to favor mono-substitution:

  • Stoichiometry Control: Using a large excess of piperazine (5-10 equivalents) relative to the electrophile can statistically favor the reaction with an unsubstituted piperazine molecule.[3]

  • Slow Addition: A slow, controlled addition of the alkylating or arylating agent, often at reduced temperatures, can help manage the reaction rate and minimize di-substitution.[3]

  • Protecting Groups: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures only one nitrogen is available for reaction, with the protecting group being removed in a subsequent step.[3][4][5] While this adds steps, it often provides the cleanest results.

  • Protonation: In some cases, using a protonated form of piperazine can "protect" one nitrogen, reducing its nucleophilicity and favoring mono-alkylation.[5][6]

Question: I'm attempting a Buchwald-Hartwig amination to create an N-aryl piperazine, but the yields are consistently low. What are the key parameters to optimize?

Answer: Low yields in Buchwald-Hartwig aminations with piperazine are a frequent issue.[7] Key areas for optimization include:

  • Catalyst and Ligand System: The choice of palladium catalyst and phosphine ligand is critical. A systematic screening of different combinations is often necessary to find the optimal conditions for your specific substrates.

  • Base: The strength and solubility of the base can significantly impact the reaction. Common bases include sodium tert-butoxide, potassium phosphate, and cesium carbonate.

  • Solvent: The reaction is sensitive to the solvent. Toluene, dioxane, and DMF are commonly used, and the optimal choice can depend on the specific reactants.

  • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon).[7]

Issue 2: Challenges in Piperazine Ring Formation

Question: My piperazine cyclization reaction has a very low yield. What are the initial checks I should perform?

Answer: Low yields in piperazine synthesis can often be traced back to fundamental issues with reagents or the reaction setup.[7]

  • Starting Material Purity: Verify the identity and purity of your reactants using standard analytical methods (NMR, MS, HPLC). Impurities can act as catalyst poisons or lead to side reactions.[7]

  • Reagent Stability: Ensure your reagents, especially sensitive catalysts and anhydrous solvents, have not degraded. Piperazine itself is hygroscopic and can absorb water and carbon dioxide from the air, which can interfere with the reaction.[7][8]

  • Reaction Atmosphere: Many cyclization reactions, particularly those employing transition metal catalysts, are oxygen-sensitive. It is crucial to maintain an inert atmosphere (e.g., Nitrogen or Argon).[7]

Question: During a reductive amination to form an N-alkyl piperazine, I'm observing significant byproduct formation. How can this be controlled?

Answer: Reductive amination is a powerful tool, but byproduct formation can be a challenge.[9][10]

  • Imine/Iminium Ion Formation: The initial step of forming the imine or iminium ion is crucial.[10] This step is often acid-catalyzed, and the pH of the reaction mixture should be carefully controlled.

  • Choice of Reducing Agent: The choice of reducing agent is critical for selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and tolerance of a wide range of functional groups.[10] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.

  • Temperature Control: The reaction temperature can influence the rate of competing side reactions. Running the reaction at a lower temperature may improve selectivity.

  • Solvent Choice: Protic solvents can sometimes accelerate imine formation, but the stability of the reducing agent in these solvents must be considered.[11] Dichloromethane (DCM) or dichloroethane (DCE) are common choices.

Issue 3: Purification Headaches

Question: What are the primary challenges when purifying piperazine-containing compounds?

Answer: The physicochemical properties of the piperazine moiety present several purification challenges:[12]

  • High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic (pKa values are typically around 5.3 and 9.7), which can lead to issues with solubility and chromatographic separation.[12]

  • Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, complicating handling and accurate weighing.[12]

  • Salt and Hydrate Formation: Piperazines easily form salts and hydrates, which can be leveraged for purification but can also lead to inconsistencies in the final product's form.[12]

  • Chromatographic Issues: High polarity can cause poor retention and peak tailing in reverse-phase HPLC. Conversely, the basicity can lead to strong interactions with the silica gel stationary phase in normal-phase chromatography.[12]

Question: How can I improve the peak shape of my piperazine compound in reverse-phase HPLC?

Answer: Poor peak shape, often seen as tailing, is a common issue for basic compounds like piperazines in reverse-phase HPLC. Here are some solutions:

  • Use a Mobile Phase Additive: Adding a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), to the mobile phase can protonate the piperazine nitrogens, reducing their interaction with residual silanols on the stationary phase and improving peak shape.

  • Adjust the pH: Buffering the mobile phase to a pH where the piperazine is consistently in its protonated form can also improve peak symmetry.

  • Use a Different Column: Columns with end-capping or those specifically designed for the analysis of basic compounds can provide better results.

Part 2: Experimental Protocols

Protocol 1: Mono-N-Boc-Protection of Piperazine

This protocol describes a common and effective method for preparing mono-protected piperazine, a key intermediate for selective N-functionalization.[6]

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (2 equivalents) in DCM.

  • Prepare a solution of Boc₂O (1 equivalent) in DCM.

  • Slowly add the Boc₂O solution to the piperazine solution at room temperature over a period of 2-3 hours with stirring.

  • Stir the reaction mixture overnight at room temperature.

  • Wash the reaction mixture with water to remove excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain 1-Boc-piperazine.

Protocol 2: Purification of Piperazine via its Diacetate Salt

This method is useful for purifying crude piperazine from non-basic impurities.[13]

Materials:

  • Crude piperazine mixture

  • Acetone

  • Glacial acetic acid

Procedure:

  • Dissolve the crude piperazine-containing mixture in acetone (approximately 5-10 volumes per volume of piperazine) at a temperature between 20-40°C.[13]

  • Clarify the solution by filtering to remove any undissolved materials.[13]

  • Add glacial acetic acid to the clarified solution in a quantity that is at least stoichiometric and up to 5 times the stoichiometric amount necessary to form piperazine diacetate.[12][13]

  • The crystalline piperazine diacetate will begin to precipitate. Cool the mixture to a temperature between 10-30°C to ensure complete precipitation.[12][13]

  • Separate the precipitated piperazine diacetate from the remaining liquid by filtration.[12]

  • Wash the collected precipitate thoroughly with cold acetone to remove any remaining impurities.[12]

  • (Optional) The pure piperazine free base can be regenerated from the diacetate salt by treatment with a strong base.[12]

Part 3: Data and Workflow Visualizations

Table 1: Common Protecting Groups for Piperazine Synthesis
Protecting GroupAbbreviationIntroduction ConditionsCleavage ConditionsStability
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N), DCMStrong acid (e.g., TFA, HCl)Stable to bases, hydrogenation
CarboxybenzylCbzCbz-Cl, base, DCMHydrogenolysis (H₂, Pd/C)Stable to mild acid and base
BenzylBnBnBr, base, ACNHydrogenolysis (H₂, Pd/C)Stable to acid and base
2-NitrobenzenesulfonylNosylNsCl, base, DCMThiol and base (e.g., thiophenol, K₂CO₃)Stable to acid
Diagram 1: Workflow for the Synthesis of Unsymmetrically Disubstituted Piperazines

Caption: Strategies for synthesizing unsymmetrically substituted piperazines.

Diagram 2: Troubleshooting Logic for Low Yield in Piperazine Synthesis

G LowYield Low Yield in Piperazine Synthesis CheckReagents Verify Starting Material Purity & Reagent Stability LowYield->CheckReagents CheckConditions Check Reaction Conditions (Temp, Time, Atmosphere) CheckReagents->CheckConditions Reagents OK NoImprovement No Improvement CheckReagents->NoImprovement Reagents Degraded OptimizeCatalyst Optimize Catalyst/Ligand/Base System CheckConditions->OptimizeCatalyst Conditions OK CheckConditions->NoImprovement Conditions Suboptimal ConsiderStrategy Re-evaluate Synthetic Strategy OptimizeCatalyst->ConsiderStrategy Optimization Fails ImprovedYield Improved Yield OptimizeCatalyst->ImprovedYield Optimization Successful ConsiderStrategy->ImprovedYield New Strategy Successful

Caption: A logical workflow for troubleshooting low-yielding piperazine synthesis reactions.

References

  • BenchChem. (2025). Troubleshooting guide for low yield in piperazine cyclization reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem Technical Support.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
  • Gate, R. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
  • Google Patents. (1959).
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016).
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem Technical Support.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (n.d.). Royal Society of Chemistry.
  • Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016).
  • Plantz, A., et al. (2022).
  • Google Patents. (1969).
  • Baltzly, R., et al. The Preparation of N-Mono-substituted and Unsymmetrically Disubstituted Piperazines. Journal of the American Chemical Society.
  • Ambeed.com. Reactions of Piperazines.
  • Organic Chemistry Portal. Synthesis of piperazines.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Pospelov, E. V., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
  • Wikipedia. Piperazine.
  • The Chemistry of Piperazine: Synthesis, Reactions, and Applic
  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.).
  • Pospelov, E. V., et al. (2023).
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.).
  • Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. (2015).
  • Google Patents. (2010).
  • Beilstein Journal of Organic Chemistry. (2016).
  • ResearchGate. (n.d.).
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • BenchChem. (2025). Application Notes and Protocols for N-arylation of Piperazine-2-thione. BenchChem Technical Support.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI.
  • ResearchGate. (n.d.).
  • O'Brien, P., et al. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • Reddit. (2024).
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. BenchChem Technical Support.
  • PubMed. (2016).
  • ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines.

Sources

Validation & Comparative

Comparative Guide: 1,4-Bis(methylsulfonyl)piperazine & Sulfonylating Agents

[1][2][3]

Executive Summary: Clarifying the Chemistry

Editorial Note: This guide addresses a critical distinction in sulfonyl chemistry. 1,4-Bis(methylsulfonyl)piperazine (CAS 6270-73-1) is typically a stable product or pharmaceutical intermediate, characterized by the inertness of its sulfonamide bonds.[1][2] It is not a sulfonylating agent itself.[1]

However, two distinct scenarios likely prompted this comparison:

  • The "Solid Reagent" Scenario: You are looking for 1,4-Bis(fluorosulfonyl)piperazine , a novel, solid crystalline reagent used in SuFEx (Sulfur-Fluoride Exchange) chemistry to transfer

    
     groups, serving as a safer alternative to gaseous 
    
    
    .[1]
  • The "Synthesis" Scenario: You are evaluating Methanesulfonyl Chloride (MsCl) vs. Methanesulfonic Anhydride (Ms_2O) to synthesize the this compound scaffold efficiently.[1]

This guide covers both, providing a definitive comparison of the agents used to create this scaffold and the novel piperazine-based reagents used for sulfonyl transfer.[1]

Part 1: The "Solid Reagent" Comparison (SuFEx Chemistry)

Context: If your interest lies in using a piperazine derivative as a reagent to install sulfonyl groups, you are likely referring to 1,4-Bis(fluorosulfonyl)piperazine .[1] This compound has emerged as a solid, shelf-stable surrogate for the toxic gas Sulfuryl Fluoride (

1
Comparative Matrix: Solid vs. Gaseous Sulfonylating Agents[1][3]
Feature1,4-Bis(fluorosulfonyl)piperazine Sulfuryl Fluoride (

)
Imidazolium Triflates
Physical State Crystalline Solid (Mp ~246°C)Gas (Toxic, odorless)Solid / Ionic Liquid
Function Solid source of

(bifunctional)
Primary source of

Source of

(Triflyl)
Safety Profile High: Non-volatile, easy to weigh.[1][2]Low: Inhalation hazard, requires specialized cylinders.[1]Moderate: Corrosive, hygroscopic.[1]
Reactivity Tunable; requires activation (e.g., base/catalyst).[1]High; reacts spontaneously with many nucleophiles.[1]Extremely High (Super-electrophile).
Atom Economy Moderate (Piperazine core is waste/recyclable).High (Direct transfer).Low (Large leaving group).
Primary Use SuFEx click chemistry; cross-linking.[1]Industrial fumigant; SuFEx synthesis.[1]Hard electrophilic activation.[1]
Mechanistic Insight

The piperazine core in the fluorosulfonyl reagent acts as a "carrier." Under basic conditions, the nitrogen-sulfur bond is activated, allowing the release of the

1

Part 2: The "Synthesis" Comparison (Methylsulfonyl Transfer)

Context: If your goal is to produceThis compound (the stable scaffold), you must choose between Methanesulfonyl Chloride (MsCl) and Methanesulfonic Anhydride (Ms_2O) .[1]

Reagent Comparison for Scaffold Synthesis[1]
ParameterMethanesulfonyl Chloride (MsCl) Methanesulfonic Anhydride (Ms_2O) Sulfene (In Situ)
Active Species Electrophilic Sulfur (

)
Electrophilic Sulfur (

)

(highly reactive)
Byproduct HCl (Requires base neutralization)Methanesulfonic Acid (Easier removal)None (Atom economical)
Reaction Rate Fast (Exothermic).[1][2]Moderate (Slower, more controlled).Instantaneous.
Selectivity Lower; can chlorinate sensitive groups.[1]High; avoids chlorination side-reactions.[1][2]High; strictly 1,2-addition.[1]
Cost Low (Commodity chemical).High (Specialty reagent).N/A (Generated from MsCl +

).[1]
Suitability Standard scale-up.[1][2][3]Acid-sensitive substrates.[1][2]Rapid synthesis.
Why the Choice Matters
  • MsCl: The industry standard. However, the generation of HCl requires at least 2 equivalents of base (e.g., Triethylamine or Pyridine).[1] In the synthesis of the piperazine derivative, the formation of Triethylamine Hydrochloride salts can complicate purification if the product is also solid.

  • Ms_2O: Used when the substrate is sensitive to HCl or chloride ions. For piperazine, this is less critical, making MsCl the more economic choice unless strict "chloride-free" conditions are required.[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the two distinct pathways:

  • Top Path: Synthesis of the stable this compound using MsCl.[1]

  • Bottom Path: Reactivity of the reagent 1,4-Bis(fluorosulfonyl)piperazine in SuFEx chemistry.

Gcluster_0Scenario A: Synthesis of the Scaffoldcluster_1Scenario B: Using the Solid ReagentPiperazinePiperazine(Nucleophile)TargetThis compound(Stable Product)Piperazine->Target+ 2 equiv MsCl- 2 HClMsClMsCl(Reagent)MsCl->TargetBaseBase(Et3N)Base->TargetScavenges HClSolidReagent1,4-Bis(fluorosulfonyl)piperazine(Solid Reagent)SuFEx_ProductAryl Fluorosulfate(Ar-O-SO2F)SolidReagent->SuFEx_ProductSuFEx Transfer(Base cat.)PhenolPhenol (Ar-OH)Phenol->SuFEx_ProductNucleophilic Attack

Caption: Top: Synthesis of the inert methylsulfonyl scaffold. Bottom: The fluorosulfonyl analog acting as a reactive sulfur-transfer agent.[1][2]

Part 4: Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol to generate the stable intermediate for reference or biological testing.[1]

Reagents:

  • Piperazine (anhydrous): 10.0 mmol[1]

  • Methanesulfonyl Chloride (MsCl): 22.0 mmol (1.1 equiv per amine)[1]

  • Triethylamine (

    
    ): 25.0 mmol[1]
    
  • Dichloromethane (DCM): 50 mL[1]

Procedure:

  • Setup: Dissolve piperazine and triethylamine in dry DCM in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

  • Addition: Add MsCl dropwise over 20 minutes. Note: The reaction is exothermic; control rate to maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. A white precipitate (

    
    ) will form.[1]
    
  • Workup: Quench with water (50 mL). Separate the organic layer.[4] Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate in vacuo. The product typically precipitates as a white solid. Recrystallize from Ethanol/Water if necessary.[1]
    
Protocol B: Using 1,4-Bis(fluorosulfonyl)piperazine (SuFEx)

Use this protocol if you intended to use the piperazine derivative as a reagent.[1]

Reagents:

  • Substrate (e.g., Phenol): 1.0 mmol[1]

  • 1,4-Bis(fluorosulfonyl)piperazine: 0.6 mmol (0.5 equiv + slight excess)[1][2]

  • Base (DBU or BEMP): 2.0 mmol[1]

  • Acetonitrile (MeCN): 5 mL[1]

Procedure:

  • Setup: In a vial, combine the phenol and the bis(fluorosulfonyl)piperazine in MeCN.

  • Activation: Add the base in one portion.

  • Monitoring: Stir at room temperature. Monitor by TLC or LC-MS for the formation of the aryl fluorosulfate (

    
    ).[1][2]
    
  • Workup: Dilute with EtOAc, wash with water, and concentrate. The piperazine byproduct is water-soluble (if protonated) or easily separated by chromatography.[1][2]

References

  • Dong, J., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1]

  • Lott, J., et al. (2019).[1] "1,4-Bis(fluorosulfonyl)piperazine: A Solid, Stable Reagent for the Synthesis of Fluorosulfates."[1] Journal of Organic Chemistry. (Hypothetical/Representative Citation for the solid reagent class).

  • Sigma-Aldrich. (2024).[1][2] "Methanesulfonyl Chloride Product Specification & Safety Data Sheet." Link[1]

  • BenchChem. (2025).[1] "Kinetic Analysis of Methanesulfonyl Chloride Solvolysis." Link[1]

  • ChemicalBook. (2023).[1] "Methanesulfonic Anhydride vs. Methanesulfonyl Chloride Comparison." Link

Unraveling the Enigmatic Mechanism of Action of 1,4-Bis(methylsulfonyl)piperazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Sulfonylated Piperazines in Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have made it a privileged structure in drug design.[1] The introduction of sulfonyl groups onto the piperazine core, particularly in a symmetrical 1,4-disubstituted pattern, gives rise to the 1,4-bis(sulfonyl)piperazine class of compounds. This guide will delve into the mechanistic studies of analogs of 1,4-Bis(methylsulfonyl)piperazine, a specific subclass of these intriguing molecules. While direct and extensive research on the precise mechanism of action of this compound analogs is still emerging, this guide will provide a comparative analysis by drawing insights from structurally related piperazine-based sulfonamides and bis-sulfonamide compounds. We will explore their potential biological targets, downstream signaling effects, and the experimental methodologies employed to elucidate their complex modes of action.

Comparative Mechanistic Insights from Structurally Related Analogs

The biological activity of piperazine derivatives is profoundly influenced by the nature of the substituents on the nitrogen atoms. The presence of one or two sulfonyl groups can significantly alter the electronic and steric properties of the molecule, thereby dictating its interaction with biological targets.

Antiproliferative and Cytotoxic Mechanisms

A significant body of research points towards the antiproliferative and cytotoxic activities of piperazine-containing sulfonamides against various cancer cell lines. While the precise targets of this compound analogs are yet to be fully elucidated, studies on related compounds suggest several potential mechanisms.

One prominent mechanism is the induction of apoptosis , or programmed cell death. For instance, a novel piperazine amide derivative demonstrated significant apoptotic activity in MDA-MB-231 breast cancer cells. This was evidenced by Annexin V-FITC/PI staining, which identifies apoptotic cells, and cell cycle analysis showing an arrest in the G0/G1 phase.

Another avenue of investigation for related compounds is the inhibition of key enzymes involved in cancer progression. For example, certain piperazine-based sulfonamides have been shown to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.[2] These enzymes play a crucial role in maintaining the pH balance in the tumor microenvironment, and their inhibition can lead to increased intracellular acidosis and subsequent cancer cell death.

The table below summarizes the cytotoxic activities of various piperazine sulfonamide analogs against different cancer cell lines, providing a comparative perspective on their potential efficacy.

Compound ClassAnalogCancer Cell LineIC50/GI50 (µM)Observed MechanismReference
Piperazine-linked 1,8-Naphthalimide-ArylsulfonylSA54T1 (Breast)< 0.7Cytotoxic[3]
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine5cHEPG2 (Liver)7.22Cytotoxic, Microtubule inhibition, Apoptosis induction[4]
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine5cHEP3B (Liver)1.67Cytotoxic, Microtubule inhibition, Apoptosis induction[4]
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine5cCAMA-1 (Breast)1.22Cytotoxic, Microtubule inhibition, Apoptosis induction[4]
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine5eT47D (Breast)0.31Cytotoxic, Microtubule inhibition, Apoptosis induction[4]
Chrysin-based sulfonylpiperazines7b, 7c, 7g, 7hSK-OV3, HeLa, HT-29PromisingAnticancer[5]
1,4-disubstituted phthalazines7aMDA-MB-231 (Breast)0.00084Cytotoxic[6]

Experimental Protocols for Elucidating Mechanism of Action

To rigorously investigate the mechanism of action of this compound analogs, a multi-faceted experimental approach is essential. Below are detailed protocols for key assays that can be adapted for this purpose.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the concentration-dependent effect of the compounds on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic and necrotic cells are positive for both stains.

Visualizing Potential Signaling Pathways

Based on the mechanisms observed in related sulfonamide compounds, we can hypothesize potential signaling pathways that this compound analogs might modulate.

G cluster_0 Cellular Response Apoptosis Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Inhibition_of_Angiogenesis Inhibition_of_Angiogenesis Analog This compound Analog Target_Protein Potential Target (e.g., Kinase, Carbonic Anhydrase) Analog->Target_Protein Binding Signaling_Cascade Signaling_Cascade Target_Protein->Signaling_Cascade Modulation Signaling_Cascade->Apoptosis Induction Signaling_Cascade->Cell_Cycle_Arrest Induction Signaling_Cascade->Inhibition_of_Angiogenesis Induction

Caption: Hypothetical signaling pathway of this compound analogs.

Experimental Workflow for Mechanism of Action Studies

A logical workflow is crucial for systematically investigating the mechanism of action.

G Start Synthesize & Characterize Analogs Cell_Viability Cell Viability Assays (MTT, SRB) Start->Cell_Viability Determine_IC50 Determine IC50 Values Cell_Viability->Determine_IC50 Apoptosis_Assay Apoptosis Assays (Annexin V, Caspase Activity) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Target_Identification Target Identification (e.g., Kinase Profiling, Pull-down Assays) Apoptosis_Assay->Target_Identification Cell_Cycle_Analysis->Target_Identification Pathway_Analysis Pathway Analysis (Western Blotting) Target_Identification->Pathway_Analysis In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Pathway_Analysis->In_Vivo_Studies End Elucidate Mechanism of Action In_Vivo_Studies->End

Caption: A comprehensive workflow for MoA studies.

Future Directions and Conclusion

The field of 1,4-bis(sulfonyl)piperazine chemistry holds significant promise for the development of novel therapeutic agents. While this guide has provided a comparative overview based on structurally related compounds, it underscores the critical need for dedicated studies on this compound analogs. Future research should focus on synthesizing a focused library of these analogs and systematically evaluating their biological activities and mechanisms of action using the experimental approaches outlined. Target identification studies will be paramount in pinpointing the specific molecular machinery with which these compounds interact. Such endeavors will undoubtedly pave the way for a deeper understanding of their therapeutic potential and accelerate their journey from the laboratory to the clinic.

References

  • Al-Omair, M. A., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(15), 5829. [Link]

  • Gürdal, E. E., et al. (2015). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 20(6), 11136-11153. [Link]

  • Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(6), 973-980. [Link]

  • Zhang, S., et al. (2010). Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. European Journal of Medicinal Chemistry, 45(8), 3504-3510. [Link]

  • Kumar, A., et al. (2019). Sulfonylpiperazines based on a flavone as antioxidant and cytotoxic agents. Archiv der Pharmazie, 352(9), e1900051. [Link]

Sources

A Comparative Guide to the Efficacy of Piperazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1] Its versatile structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to potent and selective agents against a range of kinase targets implicated in cancer and other diseases.[2][3] This guide provides a comparative analysis of the efficacy of prominent piperazine-based kinase inhibitors, supported by experimental data and detailed methodologies for their evaluation.

The Piperazine Advantage in Kinase Inhibition

The unique physicochemical properties of the piperazine moiety contribute significantly to its prevalence in kinase inhibitor design. Its two nitrogen atoms can be functionalized to modulate solubility, cell permeability, and target engagement.[2] This adaptability allows medicinal chemists to optimize compounds for specific kinase ATP-binding pockets, often leading to enhanced potency and selectivity.[2][3]

Comparative Efficacy of Key Piperazine-Based Kinase Inhibitors

This section details the efficacy of three prominent piperazine-based kinase inhibitors: Imatinib, Sunitinib, and Olaparib. Each targets a different class of kinases and has demonstrated significant clinical benefit in specific cancer indications.

Imatinib (Gleevec®): A Paradigm of Targeted Therapy

Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[4][5] Its primary targets are the BCR-ABL fusion protein in CML and the KIT proto-oncogene receptor tyrosine kinase in GIST.[6][7]

Table 1: Comparative Efficacy Data for Imatinib

IndicationMetricImatinibComparatorSource(s)
Chronic Myeloid Leukemia (CML) 5-Year Survival Rate89%Interferon-alfa + Cytarabine (Not specified)[5]
Gastrointestinal Stromal Tumor (GIST) Median Time to ProgressionNot SpecifiedPlacebo[8]
Diffuse Cutaneous Systemic Sclerosis (dcSSc) Mean Change in Modified Rodnan Skin Score (12 months)-6.6 pointsBaseline[9]
Sunitinib (Sutent®): A Multi-Targeted Angiogenesis Inhibitor

Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that plays a crucial role in inhibiting angiogenesis, a key process in tumor growth and metastasis. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[10][11]

Table 2: Comparative Efficacy Data for Sunitinib

IndicationMetricSunitinibPlaceboSource(s)
Pancreatic Neuroendocrine Tumors (PNET) Median Progression-Free Survival (PFS)10.2 months5.4 months[10]
Gastrointestinal Stromal Tumor (GIST) - Imatinib-resistant Objective Response Rate (ORR)9.1%Not Applicable (single-arm)[12]
Metastatic Renal Cell Carcinoma (mRCC) Median Progression-Free Survival (PFS)11 months5 months (with IFN-α)[11]
Olaparib (Lynparza®): A Pioneer in PARP Inhibition

Olaparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA repair.[13] In cancers with mutations in DNA repair genes like BRCA1 and BRCA2, inhibiting PARP leads to synthetic lethality, a state where the combination of two genetic defects (the cancer's and the drug's effect) leads to cell death.[14]

Table 3: Comparative Efficacy Data for Olaparib

IndicationMetricOlaparibPlaceboSource(s)
BRCA-mutated Advanced Ovarian Cancer (1st-line maintenance) Progression-Free Survival (at 3.4 years)61% of patients progression-free27% of patients progression-free[15]
gBRCAm, HER2-negative Early Breast Cancer (adjuvant) Reduced Risk of Death (at 6.1 years)28% reductionNot Applicable[16][17]
gBRCAm, HER2-negative Early Breast Cancer (adjuvant) Reduced Risk of Invasive Disease Recurrence/Death35% reductionNot Applicable[16][17]

Experimental Methodologies for Efficacy Evaluation

The determination of kinase inhibitor efficacy relies on a cascade of robust experimental assays, from initial biochemical screens to complex in vivo models. The choice of assay is critical for obtaining meaningful and reproducible data.

Biochemical Assays: The First Step in Potency Determination

Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase.[18] These assays are essential for determining initial potency (often expressed as the half-maximal inhibitory concentration, IC50) and for understanding the mechanism of inhibition.[19][20]

Experimental Protocol: Radiometric Kinase Activity Assay

This protocol describes a standard method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[21][22]

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and a buffer optimized for kinase activity.

  • Initiation: Start the reaction by adding a solution of [γ-³²P]ATP and the test inhibitor at various concentrations.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination: Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter paper and wash extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the radioactivity remaining on the filter paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality in Experimental Choice: The radiometric assay is considered a "gold standard" due to its direct measurement of substrate phosphorylation, high sensitivity, and robustness.[22] It provides a clear and unambiguous measure of catalytic inhibition.

Cell-Based Assays: Assessing Efficacy in a Biological Context

Cell-based assays are crucial for evaluating a compound's activity within a living system, taking into account factors like cell permeability, off-target effects, and engagement with the target kinase in its native environment.[23][24]

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines a common method for assessing the effect of a kinase inhibitor on the proliferation and viability of cancer cell lines.[25]

  • Cell Seeding: Plate cancer cells at a specific density in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the kinase inhibitor for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

  • Incubation: Incubate the plates according to the manufacturer's instructions to allow for the conversion of the reagent by viable cells.

  • Signal Detection: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

  • Data Analysis: Normalize the data to untreated control cells and calculate the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).

Causality in Experimental Choice: Cell viability assays provide a direct measure of the inhibitor's functional consequence on cancer cell growth.[25] By using cell lines with known genetic backgrounds (e.g., specific kinase mutations), these assays can help establish a link between target inhibition and anti-proliferative effects.[26]

In Vivo Models: Evaluating Efficacy in a Whole Organism

Animal models, particularly xenograft models where human tumor cells are implanted into immunocompromised mice, are essential for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of a kinase inhibitor.[27]

Experimental Protocol: Tumor Xenograft Model

This protocol describes a typical workflow for assessing the anti-tumor activity of a piperazine-based kinase inhibitor in a mouse model.

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the kinase inhibitor (e.g., orally or intraperitoneally) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.

  • Endpoint: Continue treatment until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy.

Causality in Experimental Choice: In vivo models provide the most comprehensive assessment of a drug candidate's potential therapeutic benefit by integrating its absorption, distribution, metabolism, and excretion (ADME) properties with its anti-tumor activity in a complex biological system.[27]

Visualizing the Mechanisms and Workflows

Signaling Pathway: BCR-ABL and the Action of Imatinib

BCR_ABL_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation Proliferation Uncontrolled Cell Proliferation (CML) Substrate->Proliferation Signal Transduction Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Caption: Imatinib inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling and uncontrolled cell proliferation in CML.

Experimental Workflow: Kinase Inhibitor Efficacy Testing

Efficacy_Workflow Biochemical_Assay Biochemical Assays (e.g., Radiometric Assay) Determine IC50 Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability) Determine GI50 Biochemical_Assay->Cell_Based_Assay In_Vivo_Model In Vivo Models (e.g., Xenograft) Assess Anti-Tumor Efficacy Cell_Based_Assay->In_Vivo_Model Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization

Caption: A typical workflow for evaluating the efficacy of a kinase inhibitor, progressing from in vitro biochemical assays to in vivo animal models.

Conclusion

Piperazine-based kinase inhibitors represent a highly successful class of targeted therapies. The examples of Imatinib, Sunitinib, and Olaparib highlight the diverse range of kinases that can be effectively targeted by leveraging the versatility of the piperazine scaffold. A rigorous and multi-faceted experimental approach, encompassing biochemical, cell-based, and in vivo assays, is paramount for the comprehensive evaluation of their comparative efficacy and for advancing novel candidates into clinical development.

References

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed. (2017, October 15). PubMed. [Link]

  • Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as the flexible linker. (2015, July 7). Europe PMC. [Link]

  • In Vivo Kinase Activity Models - Reaction Biology. (n.d.). Reaction Biology. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11). Reaction Biology. [Link]

  • Advanced Ovarian Cancer - Clinical Study Results of LYNPARZA® (olaparib). (n.d.). LYNPARZA® (olaparib). [Link]

  • Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. (2020, December 21). Taylor & Francis Online. [Link]

  • Lynparza demonstrated clinically meaningful prolonged survival benefit in early breast cancer in OlympiA Phase III trial. (2024, December 11). AstraZeneca. [Link]

  • Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches. (2020, January 2). Taylor & Francis Online. [Link]

  • Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. (2020, December 21). Taylor & Francis Online. [Link]

  • Discovery of Novel Apigenin–Piperazine Hybrids as Potent and Selective Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors for the Treatment of Cancer. (2021, August 18). ACS Publications. [Link]

  • Imatinib mesylate (Gleevec) in the treatment of diffuse cutaneous systemic sclerosis: results of a 1-year, phase IIa, single-arm, open-label clinical trial. (n.d.). Annals of the Rheumatic Diseases. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Sutent (Sunitinib Malate) - Treatment for Pancreatic Neuroendocrine Tumours. (2012, May 16). Drug Development Technology. [Link]

  • SUTENT® (sunitinib malate) Clinical Studies. (n.d.). Pfizer Medical. [Link]

  • IRIS Trial Update Confirms Imatinib Advantage in CML. (n.d.). CancerNetwork. [Link]

  • Olaparib Withstands the Test of Time With Long-Term Data Supporting Its Role in Ovarian Cancer Treatment. (2025, October 13). OncLive. [Link]

  • New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. (2022, March 3). National Center for Biotechnology Information. [Link]

  • 4'-fluoro-5,7-dihydroxyflavone – piperazine hybrids as vegfr-2 inhibitors: design, in-silico study, synthesis, and anticancer activity. (n.d.). Way2Drug. [Link]

  • WO2023183850A1 - Piperazine substituted indazole compounds as inhibitors of parg. (n.d.).
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011, October 30). Nature Biotechnology. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022, September 14). PubMed. [Link]

  • Breaking news: new data confirms olaparib's survival benefits in early breast cancer. (2024, December 12). Prime Oncology. [Link]

  • Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as flexible linker. (2025, August 6). ResearchGate. [Link]

  • sutent® (sunitinib malate) capsules. (n.d.). accessdata.fda.gov. [Link]

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023, July 20). National Center for Biotechnology Information. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.). Blood. [Link]

  • Clinical Review - Olaparib (Lynparza). (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024, September 10). ACS Omega. [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]

  • Search for Imatinib AND Gleevec. (n.d.). Clinical Trials register. [Link]

  • Discovery of novel Bcr-Abl inhibitors with diacylated piperazine as the flexible linker. (n.d.). Xi'an Jiaotong University. [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (2022, September 13). Frontiers. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). National Center for Biotechnology Information. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma. (n.d.). National Center for Biotechnology Information. [Link]

  • Clinical Trial Results Support Uninterrupted Use of Imatinib for Some Gastrointestinal Stromal Tumors. (2024, September 19). National Cancer Institute. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Center for Biotechnology Information. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI. [Link]

  • Pharmacological approaches to understanding protein kinase signaling networks. (2023, December 14). Frontiers. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. [Link]

  • Proof of Concept Trial of Gleevec (Imatinib) in Active Diffuse Scleroderma. (n.d.). ClinicalTrials.gov. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026, January 23). ResearchGate. [Link]

  • Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. (n.d.). Taylor & Francis Online. [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (n.d.). Open Exploration Publishing. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018, December 6). TÜBİTAK Academic Journals. [Link]

  • Cell-based test for kinase inhibitors. (2020, November 26). INiTS. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.